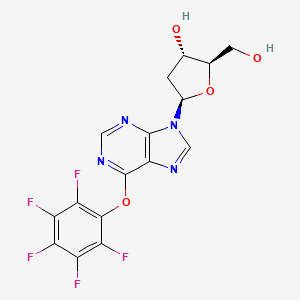![molecular formula C9H18F2O2Si B14269741 {[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane CAS No. 167308-42-1](/img/structure/B14269741.png)
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane is a chemical compound known for its unique structural properties and reactivity. This compound features a silicon atom bonded to a trimethylsilyl group and an ethenyl group substituted with difluoro and 2-methylpropoxy groups. Its distinct structure makes it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with an appropriate difluoroethenyl ether precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Aplicaciones Científicas De Investigación
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoroethenyl group can undergo addition reactions, while the trimethylsilyl group can be easily substituted, making it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-: This compound contains a thiophene ring instead of the 2-methylpropoxy group.
(2,2-Difluoroethoxy)(trimethyl)silane: Similar structure but lacks the ethenyl group.
Uniqueness
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane is unique due to the combination of difluoroethenyl and 2-methylpropoxy groups, which impart distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
167308-42-1 |
|---|---|
Fórmula molecular |
C9H18F2O2Si |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
[2,2-difluoro-1-(2-methylpropoxy)ethenoxy]-trimethylsilane |
InChI |
InChI=1S/C9H18F2O2Si/c1-7(2)6-12-9(8(10)11)13-14(3,4)5/h7H,6H2,1-5H3 |
Clave InChI |
SMFSFPPPVYEJLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=C(F)F)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


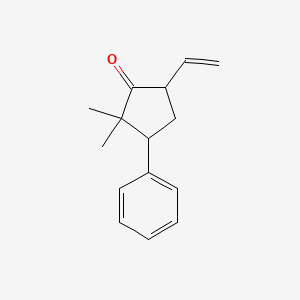
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
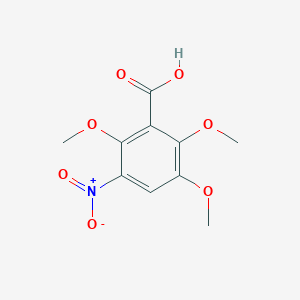
oxophosphanium](/img/structure/B14269673.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
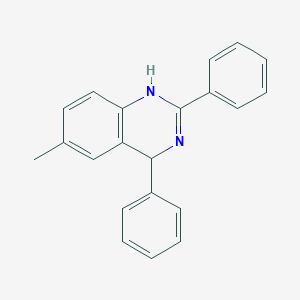
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
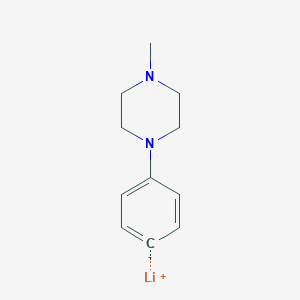
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
